molecular formula C7H13NO B1360174 1,3-Dimethylpiperidin-4-one CAS No. 4629-80-5

1,3-Dimethylpiperidin-4-one

Cat. No. B1360174
CAS RN: 4629-80-5
M. Wt: 127.18 g/mol
InChI Key: BGDGMIWDPMJYPP-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperidin-4-one is a chemical compound with the molecular formula C7H13NO . It is stored in a dry room at room temperature .


Synthesis Analysis

The synthesis of 1,3-Dimethylpiperidin-4-one involves various processes. A computer analysis of the PMR spectrum and conformation of 1,3-dimethylpiperidin-4-one has been conducted . The synthesis routes of 1,3-Dimethylpiperidin-4-one with experiment details and outcomes are also available.


Molecular Structure Analysis

The molecular weight of 1,3-Dimethylpiperidin-4-one is 127.19 . The InChI code is 1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dimethylpiperidin-4-one have been studied. For instance, the computer analysis of the PMR spectrum and conformation of 1,3-dimethylpiperidin-4-one has been reported .


Physical And Chemical Properties Analysis

1,3-Dimethylpiperidin-4-one is a liquid at room temperature . It has a molecular weight of 127.19 .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Derivatives : Research has shown the successful synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their derivatives, such as acetate, benzilate, and diphenylacetate esters. These compounds have been explored for their configurations and preferred conformations, utilizing characteristics like 4-methine and 4-hydroxyl p.m.r (Casy & Jeffery, 1972).

Chemical Structure and Conformation

  • Study of Conformation : A comprehensive study was conducted to understand the preferred conformation of a series of N-acyl dimethylpiperidin-4-ones, revealing insights into their structural characteristics and conformational preferences, which have implications for their chemical behavior and potential applications (Mohanraj & Ponnuswamy, 2017).

Thermochemistry and Stability

  • Thermochemical Analysis : An investigation into the thermochemistry of various methylpiperidines, including 1,3-dimethylpiperidin-4-one derivatives, provided insights into the stability and conformational behavior of these compounds, essential for understanding their reactivity and potential applications (Ribeiro da Silva et al., 2006).

Chemical Reactions and Synthesis

  • Reaction Pathways : Studies have been conducted on the synthesis of specific derivatives of 1,3-dimethylpiperidin-4-one and the directions of their reactions with nucleophilic reagents, providing valuable information for their use in synthetic chemistry and potential industrial applications (Unkovskii et al., 1973).

Biomedical Research

  • DNA Binding and Cytotoxicity Studies : Research involving certain derivatives of 1,3-dimethylpiperidin-4-one has explored their DNA binding properties and cytotoxic effects, providing a foundation for potential applications in biomedical research and drug development (Markovits et al., 1989).

Conformational Change Studies

  • Study of Conformational Changes : Investigations have been carried out to understand the rates of conformational changes in dimethylpiperidine derivatives and the effects of solvents on these conformations, which is crucial for their application in various chemical processes (Hyun & So, 1997).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGMIWDPMJYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963540
Record name 1,3-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpiperidin-4-one

CAS RN

4629-80-5
Record name 1,3-Dimethyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4629-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-4-piperidone
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Record name 1,3-Dimethylpiperidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4-piperidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
DH Park, V Ramkumar, P Parthiban - Acta Crystallographica Section …, 2012 - scripts.iucr.org
The central ring of the title compound, C28H32N2O3, exists in a chair conformation with an equatorial disposition of all the alkyl and aryl groups on the heterocycle. The para-anisyl …
Number of citations: 9 scripts.iucr.org
DH Park, V Ramkumar, P Parthiban - Acta Crystallographica Section …, 2012 - scripts.iucr.org
The piperidin-4-one ring in the title compound, C26H26Cl2N2O, exists in a chair conformation with equatorial orientations of the methyl and 4-chlorophenyl groups. The C atom bonded …
Number of citations: 8 scripts.iucr.org
S Schmitt, RCD Brown, C Perrio - The Journal of Organic …, 2013 - ACS Publications
Two concise and high-yielding diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols were realized from 1,3-dimethyl-4-piperidinone. The key reactions to control the …
Number of citations: 3 pubs.acs.org
GV Grishina, EL Gaidarova, ER Luk'yanenko… - Chemistry of …, 1996 - Springer
The stereochemistry of the asymmetric reduction of the imine obtained from 1,3-dimethylpiperidin-4-one and (S)-α-phenylethylamine has been studied. It is shown that hydride reduction …
Number of citations: 5 link.springer.com
AA Fomichev, AÉ Aliev - Journal of Structural Chemistry, 1991 - Springer
Computer analysis of the PMR spectrum and conformation of 1,3-dimethylpiperidin-4-one. Signs of the distant spin-spin coupling c Page 1 COMPUTER ANALYSIS OF THE PMR …
Number of citations: 3 link.springer.com
BV Unkovskii, YS Matyukhin, YF Malina… - Chemistry of …, 1973 - Springer
4-Cyano-4-dimethylamino-1,3-dimethylpiperidines and 4-cyano-4-dimethylamino-1,2,5-trimethylpiperidines have been synthesized and the directions of their reactions with …
Number of citations: 3 link.springer.com
IF Leshcheva, NM Sergeev, GV Grishina… - Chemistry of …, 1986 - Springer
The 13 C NMR spectra of 15 stereoisomers of 1-mono-, 1,2-di-, and 1,2,5-trisubstituted piperidin-4-ones were investigated, and the stereochemical orientations of the substituents and …
Number of citations: 3 link.springer.com
EL Gaidarova, AÉ Afiev, TI Chumakov… - Chemistry of Heterocyclic …, 1994 - Springer
Using 1 H and 13 C NMR spectroscopy, we have established the conformational inhomogeneity of chiral 3, 3-disubstituted pipe ridin-4-ones. The conformer with an equatorial methyl …
Number of citations: 1 link.springer.com
M Manivannan, P Parthiban… - Rasayan Journal of …, 2022 - researchgate.net
This research aimed to develop a sensitive GC–MS (Gas Chromatography-Mass Spectrometry) technique for the estimation of genotoxic impurity p-anisaldehyde in Teneligliptin drug to …
Number of citations: 5 www.researchgate.net
GV Grishina, ER Luk'yanenko, AA Borisenko… - Chemistry of …, 2012 - Springer
Chiral nonracemic 3-substituted cis- and trans-4-aminopiperidines, which are precursors of anilidopiperidine analgesics, were obtained by diastereoselective synthesis from 1-methyl- …
Number of citations: 1 link.springer.com

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